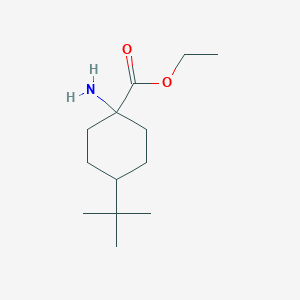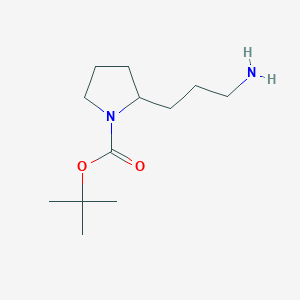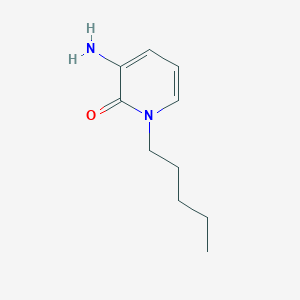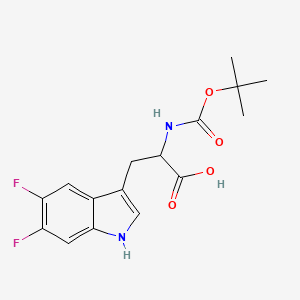
Boc-5,6-difluoro-DL-tryptophan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(tert-butoxy)carbonyl]amino}-3-(5,6-difluoro-1H-indol-3-yl)propanoic acid is a synthetic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a difluoroindole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(5,6-difluoro-1H-indol-3-yl)propanoic acid typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of Fluorine Atoms: The difluoroindole can be prepared by selective fluorination of the indole ring using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Coupling Reaction: The protected amino acid is then coupled with the difluoroindole using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms.
化学反応の分析
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-3-(5,6-difluoro-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group (if present) can be reduced to an amino group using hydrogenation or metal hydrides.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of indole N-oxide.
Reduction: Conversion of nitro to amino group.
Substitution: Replacement of fluorine atoms with nucleophiles.
科学的研究の応用
2-{[(tert-butoxy)carbonyl]amino}-3-(5,6-difluoro-1H-indol-3-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates, particularly those targeting kinases and other enzymes.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Employed in the study of enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-(5,6-difluoro-1H-indol-3-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites. The difluoroindole moiety can interact with hydrophobic pockets, while the Boc-protected amino group can form hydrogen bonds with amino acid residues in the enzyme.
類似化合物との比較
Similar Compounds
2-{[(tert-butoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoic acid: Lacks the fluorine atoms, which may affect its binding affinity and selectivity.
2-{[(tert-butoxy)carbonyl]amino}-3-(5-fluoro-1H-indol-3-yl)propanoic acid: Contains only one fluorine atom, potentially altering its chemical properties and biological activity.
Uniqueness
The presence of two fluorine atoms in 2-{[(tert-butoxy)carbonyl]amino}-3-(5,6-difluoro-1H-indol-3-yl)propanoic acid enhances its lipophilicity and metabolic stability, making it a unique and valuable compound for drug development and other scientific research applications.
特性
分子式 |
C16H18F2N2O4 |
|---|---|
分子量 |
340.32 g/mol |
IUPAC名 |
3-(5,6-difluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H18F2N2O4/c1-16(2,3)24-15(23)20-13(14(21)22)4-8-7-19-12-6-11(18)10(17)5-9(8)12/h5-7,13,19H,4H2,1-3H3,(H,20,23)(H,21,22) |
InChIキー |
IWDQEXHTJIYEMA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC(=C(C=C21)F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



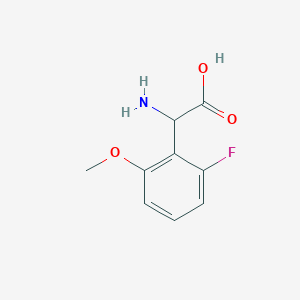



![2-Azabicyclo[3.3.1]nonan-8-one](/img/structure/B13542337.png)
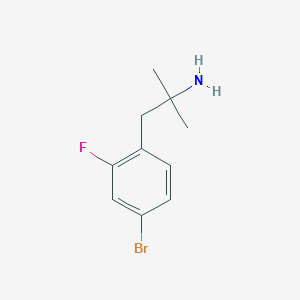
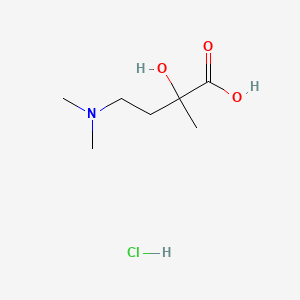
![1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-2-propanone](/img/structure/B13542343.png)


